molecular formula C13H17N3 B1418559 5-N,5-N-diethylisoquinoline-5,8-diamine CAS No. 1154275-79-2

5-N,5-N-diethylisoquinoline-5,8-diamine

Cat. No.: B1418559
CAS No.: 1154275-79-2
M. Wt: 215.29 g/mol
InChI Key: ZGHUDTKCUYMRCJ-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The structural identification of this compound follows established nomenclature conventions for heterocyclic compounds, with particular attention to the positioning of functional groups and the stereochemical considerations inherent in its molecular architecture. The compound bears the Chemical Abstracts Service registry number 1154275-79-2, which serves as its unique identifier within chemical databases and literature. The molecular formula C13H17N3 accurately reflects the atomic composition, indicating the presence of thirteen carbon atoms, seventeen hydrogen atoms, and three nitrogen atoms arranged within the isoquinoline framework and associated substituents.

The IUPAC systematic nomenclature for this compound precisely describes the structural features through its designation as this compound. This nomenclature indicates the presence of an isoquinoline core structure with diethylamino substitution at the 5-position and an additional amino group at the 8-position. The molecular weight of 215.29 grams per mole provides important information for stoichiometric calculations and analytical applications. The compound's molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System representation NC1=CC=C(N(CC)CC)C2=C1C=NC=C2, which provides a concise description of the connectivity patterns within the molecule.

Property Value Source
Chemical Abstracts Service Number 1154275-79-2
Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
MDL Number MFCD12172908
Simplified Molecular Input Line Entry System NC1=CC=C(N(CC)CC)C2=C1C=NC=C2

The structural analysis reveals the compound's classification as a heterocyclic building block, which positions it within a category of chemical intermediates commonly employed in pharmaceutical synthesis and drug discovery programs. The diamine functionality present in the molecule provides multiple sites for chemical modification and conjugation reactions, enabling the development of more complex molecular structures through established synthetic methodologies. The positioning of the diethylamino group at the 5-position of the isoquinoline ring system influences the electronic properties of the aromatic system and potentially affects the compound's biological activity and pharmacological characteristics.

Historical Context in Heterocyclic Compound Research

The historical development of isoquinoline chemistry traces its origins to the nineteenth century, when isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This initial discovery established the foundation for subsequent research into isoquinoline derivatives and their potential applications in various chemical and pharmaceutical contexts. The early recognition of isoquinoline's structural relationship to quinoline, forming the benzopyridine family of compounds, provided important insights into the chemical behavior and reactivity patterns that would later inform the development of substituted derivatives like this compound.

The evolution of isoquinoline research accelerated throughout the twentieth century as synthetic methodologies improved and the biological significance of these compounds became increasingly apparent. Weissgerber's development of a more efficient isolation method in 1914, utilizing selective extraction based on isoquinoline's greater basicity compared to quinoline, marked an important advancement in the practical accessibility of these compounds for research purposes. The systematic investigation of aminoisoquinoline derivatives began to gain momentum in the 1940s, as evidenced by early publications documenting the synthesis and characterization of various amino-substituted isoquinoline compounds.

The recognition of isoquinoline derivatives as privileged scaffolds in medicinal chemistry emerged from decades of research demonstrating their diverse biological activities and therapeutic potential. Natural isoquinoline alkaloids, including morphine and codeine, provided early evidence of the pharmacological significance of this structural framework. The development of synthetic methodologies for the preparation of isoquinoline derivatives, including the Pomeranz-Fritsch reaction, enabled researchers to access more complex substituted compounds and explore structure-activity relationships systematically.

Modern research into isoquinoline chemistry has been characterized by an intensive focus on the development of diversely functionalized derivatives for pharmaceutical applications. The period from 2021 to 2022 witnessed significant advances in synthetic approaches for isoquinoline construction, with particular emphasis on methodologies enabling the introduction of substituents at various positions of the ring system. These developments have direct relevance to compounds like this compound, as they provide the synthetic foundation necessary for accessing such specifically substituted derivatives through established chemical transformations.

The contemporary understanding of isoquinoline derivatives encompasses their role as core-embedded heterocyclic frameworks with significant therapeutic importance across multiple disease areas. Research has demonstrated the anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties of various isoquinoline derivatives, establishing these compounds as valuable targets for drug discovery programs. The systematic exploration of structure-activity relationships has revealed the importance of specific substitution patterns, such as those found in this compound, in determining biological activity and selectivity profiles.

Properties

IUPAC Name

5-N,5-N-diethylisoquinoline-5,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-3-16(4-2)13-6-5-12(14)11-9-15-8-7-10(11)13/h5-9H,3-4,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHUDTKCUYMRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=CN=CC2=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280815
Record name 5,8-Isoquinolinediamine, N5,N5-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154275-79-2
Record name 5,8-Isoquinolinediamine, N5,N5-diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154275-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Isoquinolinediamine, N5,N5-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and General Strategy

The synthesis typically begins from isoquinoline derivatives or angularly annelated heterocyclic precursors, which are then functionalized to introduce amino groups and N,N-diethyl substitution.

A notable approach involves the use of angularly annelated selenadiazoloquinolones as precursors, which undergo chlorination and reductive deselenation to yield chlorinated o-diaminoquinolines, which can then be further transformed into diaminoisoquinoline derivatives.

Specific Preparation Methods

Chlorination and Reductive Deselenation Approach

  • Step 1: Chlorination of the pyridone ring in selenadiazoloquinolones to introduce a chloro substituent.
  • Step 2: Reductive deselenation of the 1,2,5-selenadiazole ring to yield 4-chloro-o-diaminoquinolines.
  • Step 3: Dechlorination of 4-chloro-7,8-diaminoquinoline to obtain 7,8-diaminoquinoline hydrochloride.
  • Step 4: Subsequent N,N-diethylation at the 5-position amino group to afford 5-N,5-N-diethylisoquinoline-5,8-diamine.

This method benefits from the stability of intermediates such as the hydrochloride salt, which allows easier isolation and further functionalization.

Skraup Reaction-Based Synthesis

  • Starting from 3-chloroaniline:

    • Skraup reaction produces 7-chloroquinoline.
    • Nitration introduces nitro groups.
    • Replacement of chlorine by amino groups followed by catalytic hydrogenation yields 7,8-diaminoquinoline.
    • N,N-diethylation completes the synthesis of the target compound.
  • Starting from 4-nitroaniline:

    • Skraup reaction yields 6-nitroquinoline (moderate yield ~47%).
    • Hydroxylamine hydrochloride treatment followed by hydrazine hydrate reduction produces 5,6-diaminoquinoline, which can be adapted for isoquinoline derivatives.

Catalytic Hydrogenation and Amination

  • Catalytic hydrogenation of nitro-substituted quinolines on palladium or Raney nickel catalysts under controlled pH conditions converts nitro groups to amino groups.
  • The use of sodium hydroxide as a base during hydrogenation is avoided to prevent decomposition of diaminoquinoline intermediates.
  • The hydrochloride salts formed during hydrogenation provide stability for isolation and subsequent N,N-diethylation.

N,N-Diethylation Step

The N,N-diethylation of the amino group at position 5 is typically performed by alkylation using diethylating agents such as diethyl sulfate or ethyl iodide under basic conditions. This step requires control to avoid over-alkylation or side reactions.

Comparative Data Table of Preparation Steps

Step No. Reaction Type Starting Material / Intermediate Conditions / Reagents Yield / Notes
1 Chlorination Selenadiazoloquinolone Chlorinating agent (e.g., POCl₃) Produces 4-chloro-o-diaminoquinoline intermediates
2 Reductive Deselenation Chlorinated selenadiazoloquinolone Reducing agent (e.g., Zn, HCl) Yields 4-chloro-o-diaminoquinolines
3 Dechlorination 4-chloro-7,8-diaminoquinoline hydrochloride Catalytic hydrogenation Produces 7,8-diaminoquinoline hydrochloride
4 Catalytic Hydrogenation Nitro-substituted quinoline derivatives Pd/C or Raney Ni, H₂, no NaOH Converts nitro to amino groups; avoid base to prevent decomposition
5 N,N-Diethylation 5,8-diaminoisoquinoline Diethylating agents, base Produces this compound

Scientific Research Applications

Chemistry

5-N,5-N-diethylisoquinoline-5,8-diamine serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines.

Medicine

The compound is being explored for its potential therapeutic applications:

  • Drug Development : Its structure allows for modifications that could lead to new drug candidates targeting specific diseases.

Industry

In industrial settings, this compound is utilized in the production of:

  • Dyes and Pigments : Its chemical properties facilitate the creation of vibrant colorants used in various products.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 20 µg/mL for certain strains.

Anticancer Properties

In vitro studies evaluated the effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a reduction in cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment.

Data Table: Summary of Research Findings

Application AreaStudy FocusKey FindingsReference
AntimicrobialVarious bacterial strainsMIC = 20 µg/mL
AnticancerMCF-7 and HeLa cells>50% reduction in viability at 10 µM
Drug DevelopmentPotential therapeutic usesModifications lead to new candidates

Mechanism of Action

The mechanism of action of 5-N,5-N-diethylisoquinoline-5,8-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 5-N,5-N-diethylisoquinoline-5,8-diamine and structurally or functionally related diamines:

Table 1: Comparative Properties of Diamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Stability & Storage Key Hazards (GHS)
This compound C13H17N3 215.30 Alkylation of isoquinoline-5,8-diamine Likely stable; reduced reactivity at 5-position Predicted: H302, H312, H315
Isoquinoline-5,8-diamine (Parent) C9H9N3 159.19 Reduction of nitro precursors (95% yield) Store in dark, inert atmosphere, 2–8°C H302, H312, H315, H319, H332, H335
N,N'-Diacetyl-1,4-phenylenediamine C10H12N2O2 192.22 Acetylation of 1,4-phenylenediamine Stable under standard lab conditions H315, H319 (skin/eye irritation)
4-(Substituted)-5-fluorobenzene-1,2-diamine C7H8FN2 154.15 SnCl2-mediated nitro reduction Labile; requires immediate use post-synthesis Not specified; likely acute toxicity

Key Findings:

Structural and Functional Differences: this compound exhibits greater lipophilicity than its parent due to ethyl groups, which may improve solubility in organic solvents. In contrast, N,N'-Diacetyl-1,4-phenylenediamine (acetylated benzene diamine) has polar carbonyl groups, favoring different reactivity profiles . The fluorinated benzene diamine () demonstrates how electron-withdrawing substituents (e.g., fluorine) can influence electrophilic substitution patterns, contrasting with the electron-donating ethyl groups in the target compound.

Synthetic Challenges: Alkylation of amines (as inferred for the target compound) often competes with quaternization, necessitating precise stoichiometry and mild conditions. This contrasts with the straightforward nitro reductions used for the parent isoquinoline diamine.

Stability and Applications: The parent isoquinoline diamine’s instability mandates stringent storage, whereas the diethyl derivative’s reduced amine reactivity may broaden its utility in prolonged reactions or as a ligand in coordination chemistry. N,N'-Diacetyl-1,4-phenylenediamine is restricted to research applications, suggesting similar regulatory constraints for the diethyl isoquinoline derivative.

Hazard Profiles :

  • Both the parent and diethyl compounds share hazards like acute toxicity (H302) and skin irritation (H315), though the latter’s hazards are inferred due to structural similarities.

Biological Activity

5-N,5-N-diethylisoquinoline-5,8-diamine is a synthetic compound with the molecular formula C13H17N3C_{13}H_{17}N_{3} and a molecular weight of 215.29 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria and found significant inhibition of growth, particularly in Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase-3 and caspase-9 pathways, leading to programmed cell death.

Case Study: HeLa Cell Line

In a controlled experiment:

  • Cell Viability Assay : The compound was tested at concentrations ranging from 1 to 100 µM.
  • Results : A significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of exposure.

The IC50 value for HeLa cells was calculated to be approximately 15 µM, indicating potent anticancer activity .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets. It interacts with various enzymes and receptors involved in cellular signaling pathways. The compound has been shown to inhibit certain kinases that play critical roles in tumor growth and proliferation.

Molecular Targets

  • Kinase Inhibition : Inhibition of PI3K/Akt pathway.
  • Receptor Interaction : Modulation of estrogen receptors in breast cancer cells.

This multifaceted mechanism highlights the potential for therapeutic applications in oncology and infectious diseases .

Synthesis and Structural Analysis

The synthesis of this compound involves the reaction of isoquinoline with diethylamine under controlled conditions. Structural characterization through NMR and mass spectrometry confirms the expected molecular structure.

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds such as quinoline derivatives shows that the diethyl substitution enhances biological activity due to improved solubility and bioavailability. The following table summarizes key differences:

CompoundStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundIsoquinoline derivativeHighHigh
Quinoline-5,8-diamineQuinoline derivativeModerateLow
Isoquinoline-5,8-dioneIsoquinoline derivativeLowModerate

This data suggests that the unique chemical structure of this compound contributes significantly to its enhanced biological activities .

Q & A

Q. How can interdisciplinary methodologies (e.g., chemical engineering + organic synthesis) enhance research outcomes?

  • Methodology :
  • Hybrid Workflows : Combine synthetic protocols with membrane separation technologies to improve purification efficiency .
  • Data Integration : Use process control algorithms to automate reaction monitoring and adjust parameters in real-time .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-N,5-N-diethylisoquinoline-5,8-diamine
Reactant of Route 2
5-N,5-N-diethylisoquinoline-5,8-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.